2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde
Overview
Description
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound with the molecular formula C11H10ClN3O2S. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 2-position, a morpholine ring at the 4-position, and an aldehyde group at the 6-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, typically using reagents like Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication processes.
Comparison with Similar Compounds
2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: This compound has a similar structure but differs in the position of the thieno ring fusion, which can affect its chemical and biological properties.
4-Morpholinothieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core but may have different substituents, leading to variations in their reactivity and applications.
Thieno[2,3-d]pyrimidine-6-carbaldehyde derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidine-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-13-9(15-1-3-17-4-2-15)8-5-7(6-16)18-10(8)14-11/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRFSNHOCGNDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(SC3=NC(=N2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718637 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955978-98-0 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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